N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
Description
Chemical Identity and Registry Information
The compound has been assigned the Chemical Abstracts Service registry number 1330342-38-5, establishing its unique chemical identity within international databases. The complete International Union of Pure and Applied Chemistry nomenclature is N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride, which systematically describes the structural features and substitution patterns present in the molecule. Alternative nomenclature includes N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide hydrochloride, reflecting different conventions for describing the heterocyclic components.
The systematic naming reveals several key structural elements: the benzothiazole core with ethoxy substitution at position 6, the morpholinoethyl chain attached through the nitrogen atom, and the naphthalen-1-yl acetamide moiety. The hydrochloride salt formation indicates the protonation of a basic nitrogen center, likely the morpholine nitrogen, which enhances the compound's water solubility and stability characteristics.
Molecular Formula and Weight Determination
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₀ClN₃O₃S |
| Molecular Weight | 512.1 g/mol |
| CAS Registry Number | 1330342-38-5 |
| Creation Date | 2010-03-23 |
| Last Modified | 2025-05-10 |
The molecular formula C₂₇H₃₀ClN₃O₃S indicates a complex organic molecule containing 27 carbon atoms, 30 hydrogen atoms, one chlorine atom (from the hydrochloride salt), three nitrogen atoms, three oxygen atoms, and one sulfur atom. The calculated molecular weight of 512.1 g/mol reflects the substantial size and complexity of this multi-ring system. Database records indicate the compound was first registered in 2010 and has undergone periodic updates, with the most recent modification occurring in May 2025.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S.ClH/c1-2-33-23-11-6-12-24-26(23)28-27(34-24)30(14-13-29-15-17-32-18-16-29)25(31)19-21-9-5-8-20-7-3-4-10-22(20)21;/h3-12H,2,13-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJCJTGFAVIQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This step often starts with the condensation of 4-ethoxyaniline with carbon disulfide and an appropriate halogenating agent to form the benzo[d]thiazole core.
Attachment of the Morpholinoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Formation of the Naphthylacetamide Moiety: The final step involves the acylation of the intermediate with naphthalene-1-acetic acid chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group or the benzo[d]thiazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound could be used in studies to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structure might be explored for use in organic electronics or as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from Thiazole-Acetamide Families
The compound shares structural motifs with derivatives reported in and . Key comparisons include:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Morpholinoethyl vs. piperazine (): Both are nitrogen-containing heterocycles, but morpholine offers a six-membered ring with one oxygen atom, influencing solubility and hydrogen-bonding capacity .
- Ethoxy group on the thiazole ring (target) vs. nitrofuran (Compound 13, ): The ethoxy group may reduce electrophilicity compared to nitro groups, affecting reactivity and metabolic stability .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The hydrochloride salt of the target compound likely forms strong hydrogen bonds (e.g., N–H···Cl⁻), akin to the C–H···O interactions observed in . These interactions influence crystal packing and stability .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, notably in antimicrobial and anticancer domains. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 505.1 g/mol. The presence of an ethoxy group, a morpholinoethyl chain, and a naphthylacetamide moiety enhances its solubility and reactivity in biological systems. The thiazole ring is particularly significant for its association with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN4O3S2 |
| Molecular Weight | 505.1 g/mol |
| CAS Number | 1329882-79-2 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in tumor cells, potentially through the activation of caspase pathways. For example, related thiazole derivatives have shown significant cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
Receptor Binding: The compound could interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
Signal Transduction Modulation: By influencing intracellular signaling cascades, the compound may alter gene expression patterns relevant to disease states .
Case Studies and Research Findings
-
Anticancer Evaluation:
A study synthesized a series of thiazole derivatives similar to the target compound, evaluating their anticancer effects through MTT assays and DNA synthesis analysis. Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in side chains can enhance activity . -
Antimicrobial Screening:
Related thiazole compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited varying degrees of inhibition, highlighting the importance of functional group positioning . -
Structure-Activity Relationship (SAR):
Investigations into the SAR of thiazole derivatives revealed that specific modifications could enhance biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic moiety significantly increased anticancer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
